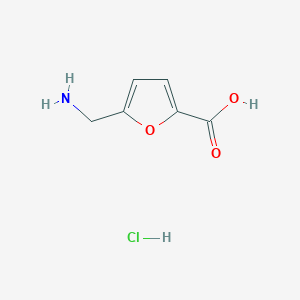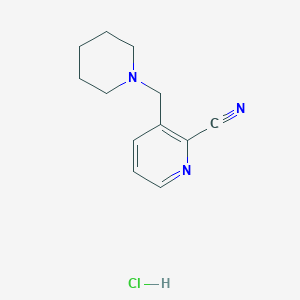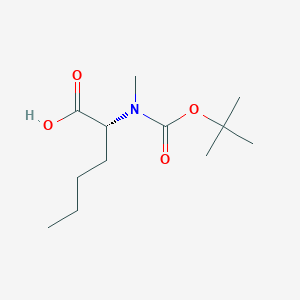![molecular formula C18H31Cl2N3 B1525693 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220034-49-0](/img/structure/B1525693.png)
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 and its IUPAC name is 1-benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Anti-acetylcholinesterase Activity
A study on novel piperidine derivatives, closely related to "1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride," highlighted their synthesis and evaluation for anti-acetylcholinesterase (anti-AChE) activity. The research found that certain derivatives showed potent inhibition of acetylcholinesterase, indicating potential use as antidementia agents due to their significant effect on increasing acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Oxidative Metabolism
Another study focused on "Lu AA21004," a novel antidepressant structurally related to the piperazine class, investigated its oxidative metabolism using human liver microsomes. This research provides insights into the metabolic pathways and enzymes involved in the biotransformation of compounds within this class, offering essential information for understanding their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with GABA receptors affects the neurotransmission pathway . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system in certain organisms .
Result of Action
The molecular and cellular effects of 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride’s action primarily involve the disruption of normal nerve function. By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis .
Eigenschaften
IUPAC Name |
1-benzyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18;;/h1-3,6-7,18-19H,4-5,8-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPDURLGCSMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)




![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)




![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)